molecular formula C3H8OZr B1587489 Zirconium(4+) propan-2-olate CAS No. 2171-98-4

Zirconium(4+) propan-2-olate

Cat. No. B1587489
Key on ui cas rn: 2171-98-4
M. Wt: 151.32 g/mol
InChI Key: ZJJWXAUNWSORPB-UHFFFAOYSA-N
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Patent
US07939685B2

Procedure details

A chiral zirconium complex was prepared by stirring zirconium(IV) isopropoxide (0.560 g, 1.44 mmol) with 2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol] (Formula IIIa wherein R6 is C(CH3)3, 1.00 g, 1.82 mmol) for 30 minutes in toluene (25 mL) at ambient temperature. The homogeneous solution was evaporated to dryness in vacuo, and the residue redissolved in toluene (8.70 g, 10 mL). A toluene solution of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate (1.53 g of a 21.55% by weight toluene solution, 1.47 mmol of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate) was added to the toluene solution of the chiral zirconium complex and the reaction mixture was heated to 55° C. Over the next 47 minutes, a toluene solution of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate (36.71 g of a 21.55% by weight toluene solution, 35.2 mmol of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate) and, simultaneously, an aqueous solution of tert-butyl hydroperoxide (70%, 4.69 g, 36.4 mmol) were co-fed to the reaction mixture at 55° C. After the two solutions were added, the reaction mixture was heated at 55° C. for an additional 6 hours, cooled to 25° C., and then filtered. After drying, 4.64 g (52.5%) of the S-enantiomer of methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate was obtained as a white solid in 98% enantiomeric excess. Quantitative HPLC analysis of the filtrate and solids showed that the overall reaction proceeded with 85% conversion of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate, forming methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate in 74% yield (87% chemoselectivity) and 75% enantiomeric excess of the S-enantiomer.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.47 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35.2 mmol
Type
reactant
Reaction Step Four
Quantity
4.69 g
Type
reactant
Reaction Step Five
Name
2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol]
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
zirconium(IV) isopropoxide
Quantity
0.56 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C@H]1(NCC2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O)CCCC[C@@H]1NCC1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1[OH:23].[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[CH:46]([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2.C(OO)(C)(C)C>C1(C)C=CC=CC=1.CC(C)[O-].[Zr+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[C:46]([OH:23])([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Name
Quantity
1.47 mmol
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Step Four
Name
Quantity
35.2 mmol
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Step Five
Name
Quantity
4.69 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Six
Name
2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol]
Quantity
1 g
Type
reactant
Smiles
[C@H]1([C@H](CCCC1)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
zirconium(IV) isopropoxide
Quantity
0.56 g
Type
catalyst
Smiles
CC([O-])C.[Zr+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A chiral zirconium complex was prepared
CUSTOM
Type
CUSTOM
Details
The homogeneous solution was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in toluene (8.70 g, 10 mL)
CUSTOM
Type
CUSTOM
Details
Over the next 47 minutes
Duration
47 min
CUSTOM
Type
CUSTOM
Details
were co-fed to the reaction mixture at 55° C
ADDITION
Type
ADDITION
Details
After the two solutions were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 55° C. for an additional 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)(C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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